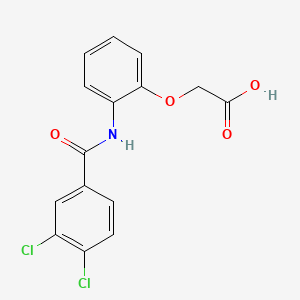

Clamidoxic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido clamidoxico típicamente implica la reacción del ácido 3,4-diclorobenzoico con el ácido fenoxiacético bajo condiciones específicas. Un método involucra la hidrólisis de la amida a ácido 3,4-diclorobenzoico, que luego se acidifica y se extrae en tolueno. El ácido resultante se convierte en su éster metílico mediante la adición de diazometano en éter dietílico .

Métodos de producción industrial

Los métodos de producción industrial para el ácido clamidoxico no están bien documentados en la literatura. El enfoque general involucra la síntesis a gran escala utilizando condiciones de reacción similares a las descritas para la preparación de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido clamidoxico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: El grupo diclorobenzamido puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo (para formar cloruros de ácido), diazometano (para la esterificación) y varias bases y ácidos para la hidrólisis y las reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados clorados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Clamidoxic acid, a carboxylic acid with a nitrogen-containing heterocyclic structure, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores the applications of this compound, particularly in pharmacology and cancer therapy, supported by relevant case studies and data.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells. Its mechanism of action appears to involve interactions with cellular pathways that regulate cell growth and death. Research indicates that compounds similar to this compound have shown promising results in inhibiting tumor growth and promoting apoptosis in various cancer cell lines .

Analytical Techniques for Detection

A significant advancement in the application of this compound is the development of analytical methods for its detection in biological samples. For instance, a gas chromatography method was established for determining this compound levels in serum. This method involves extracting the compound from serum samples, hydrolyzing it to form derivatives, and analyzing these derivatives using electron-capture detection . Such techniques are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.

Case Study 1: Anticancer Activity Assessment

In a study focusing on synthetic compounds for breast cancer treatment, this compound was evaluated alongside other derivatives for its cytotoxic effects on MCF-7 breast cancer cells. The findings indicated that certain derivatives exhibited significant growth inhibition, suggesting that this compound and its analogs could be developed as effective anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets involved in cancer progression. These studies revealed promising interactions with proteins associated with tumor growth and metastasis, highlighting the potential of this compound as a lead compound for further drug development .

Mecanismo De Acción

El mecanismo de acción del ácido clamidoxico implica su interacción con objetivos moleculares específicos. Se cree que el grupo diclorobenzamido juega un papel crucial en su actividad biológica al unirse a enzimas y receptores involucrados en diversas vías bioquímicas . Los objetivos moleculares y las vías exactas aún están bajo investigación, pero los estudios preliminares sugieren que puede inhibir ciertas enzimas involucradas en la inflamación y el crecimiento microbiano .

Comparación Con Compuestos Similares

Compuestos similares

El ácido clamidoxico se puede comparar con otros compuestos que tienen estructuras o funciones similares, como:

Ácido 3,4-diclorobenzoico: Un precursor en la síntesis del ácido clamidoxico.

Ácido fenoxiacético: Otro componente de la molécula.

Ácido clavulánico: Aunque estructuralmente diferente, comparte algunas actividades biológicas.

Unicidad

Lo que distingue al ácido clamidoxico es su combinación única de las fracciones diclorobenzamido y ácido fenoxiacético, que le confieren propiedades químicas y biológicas distintas.

Actividad Biológica

Clamidoxic acid, chemically known as 2-(3,4-dichlorobenzamido)phenoxyacetic acid, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive structure that contributes to its biological activity. The presence of the dichlorobenzamido group is crucial for its interaction with biological targets. The molecular formula is C15H13Cl2N1O3, and its molecular weight is approximately 320.17 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to altered metabolic pathways.

- Modulation of Gene Expression : There is evidence suggesting that this compound can influence the expression of genes involved in inflammation and cellular stress responses.

Therapeutic Potential

The therapeutic applications of this compound are still under investigation, but preliminary studies suggest potential benefits in the following areas:

- Anti-inflammatory Effects : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties, which could be useful in treating infections.

Table 1: Summary of Research Studies on this compound

Detailed Case Study

A notable study focused on the pharmacokinetics of this compound demonstrated its extraction from serum using gas-liquid chromatography. This method allowed researchers to quantify the compound effectively and assess its distribution in biological systems. The study highlighted how the compound's structure facilitates its extraction and analysis, providing insights into its bioavailability and metabolism.

Propiedades

Número CAS |

6170-69-0 |

|---|---|

Fórmula molecular |

C15H11Cl2NO4 |

Peso molecular |

340.2 g/mol |

Nombre IUPAC |

2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |

Clave InChI |

TVQRUKZAWSJVRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

Key on ui other cas no. |

6170-69-0 |

Sinónimos |

clamidoxic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.